(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate

Fluorogenic enzyme substrates Protease detection Fluorescence intensity comparison

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate (CAS 83732-87-0) is the ammonium hydrogen sulphate salt of 7-amino-3-phenylcoumarin (free base CAS 4108-61-6), a synthetic 3-phenyl-substituted 7-aminocoumarin derivative within the broader 3-phenylcoumarin family—a scaffold recognised as privileged in medicinal chemistry for its versatility in fluorogenic probe design and pharmacological activity. The compound bears an electron-donating 7-amino group and an electron-withdrawing 3-phenyl substituent on the coumarin nucleus, conferring distinct photophysical properties including long-wavelength fluorescence and a large Stokes shift.

Molecular Formula C15H13NO6S
Molecular Weight 335.3 g/mol
CAS No. 83732-87-0
Cat. No. B12681329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate
CAS83732-87-0
Molecular FormulaC15H13NO6S
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O.OS(=O)(=O)O
InChIInChI=1S/C15H11NO2.H2O4S/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;1-5(2,3)4/h1-9H,16H2;(H2,1,2,3,4)
InChIKeyZPIUHEQPLMCEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium Hydrogen Sulphate (CAS 83732-87-0): Compound Class, Identity, and Procurement-Relevant Characteristics


(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate (CAS 83732-87-0) is the ammonium hydrogen sulphate salt of 7-amino-3-phenylcoumarin (free base CAS 4108-61-6), a synthetic 3-phenyl-substituted 7-aminocoumarin derivative within the broader 3-phenylcoumarin family—a scaffold recognised as privileged in medicinal chemistry for its versatility in fluorogenic probe design and pharmacological activity [1]. The compound bears an electron-donating 7-amino group and an electron-withdrawing 3-phenyl substituent on the coumarin nucleus, conferring distinct photophysical properties including long-wavelength fluorescence and a large Stokes shift [2]. The sulphate salt form is prepared to modulate physicochemical properties—particularly aqueous solubility—relative to the free base, which is an important consideration for formulation into aqueous biological assay systems .

Why Generic 7-Aminocoumarin Detectors Cannot Replace (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium Hydrogen Sulphate in Fluorescence-Based Enzyme Assays


The two most widely used 7-aminocoumarin fluorogenic leaving groups—7-amino-4-methylcoumarin (AMC, CAS 26093-31-2) and 7-amino-4-trifluoromethylcoumarin (AFC, CAS 53518-15-3)—differ from the target compound in three quantifiable parameters that directly impact assay performance: relative fluorescence intensity, water solubility of the liberated fluorophore, and excitation/emission wavelength compatibility with standard filter sets [1]. The 3-phenyl substitution on the target compound produces a markedly different electronic environment compared with the 4-methyl or 4-trifluoromethyl substituents, resulting in a 1.43-fold higher relative fluorescence intensity than AMC and a 4.0-fold increase over AFC, while its approximately 42-fold lower aqueous solubility (1.2 × 10⁻³ vs. 5.1 × 10⁻² mg/mL for AMC) is critical for intracellular enzyme localisation applications where retention of the liberated fluorophore within cells is required [1]. Simple interchange with AMC or AFC would alter both signal magnitude and spatial resolution, undermining quantitative accuracy in established protocols.

Quantitative Differentiation Evidence for (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium Hydrogen Sulphate Versus Closest Fluorescence Detector Analogs


4-Fold Higher Relative Fluorescence Intensity Versus 7-Amino-4-trifluoromethylcoumarin (AFC) at Liberated Fluorophore Stage

When liberated from synthetic enzyme substrates under identical measurement conditions, 7-amino-3-phenylcoumarin (the free base of the target sulphate salt) exhibits a relative fluorescence intensity of 4.0, compared with 2.8 for 7-amino-4-methylcoumarin (AMC) and 1.0 for 7-amino-4-trifluoromethylcoumarin (AFC), as reported in a direct three-way head-to-head comparison [1]. This represents a 1.43× increase over AMC and a 4.0× increase over AFC on the same relative scale.

Fluorogenic enzyme substrates Protease detection Fluorescence intensity comparison

Approximately 42-Fold Lower Aqueous Solubility Than AMC Enabling Intracellular Enzyme Localisation

The liberated 7-amino-3-phenylcoumarin exhibits aqueous solubility of 1.2 × 10⁻³ mg/mL, dramatically lower than that of 7-amino-4-methylcoumarin (AMC) at 5.1 × 10⁻² mg/mL (~42.5× higher) and 7-amino-4-trifluoromethylcoumarin (AFC) at 1.7 × 10⁻² mg/mL (~14.2× higher) [1]. The patent explicitly teaches that solubilities not greater than about 1.2 × 10⁻³ mg/mL are indicative of usefulness for enzyme localisation within monodispersed cells, because the liberated fluorophore resists diffusion out of the cell membrane [1].

Cellular enzyme localisation Fluorophore retention Monodispersed cell assays

Red-Shifted Emission Wavelength (472 nm) and Larger Stokes Shift Versus 7-Amino-4-methylcoumarin (AMC)

In direct comparison, 7-amino-3-phenylcoumarin displays excitation/emission maxima at 368/472 nm (Stokes shift = 104 nm), compared with 345/435 nm (Stokes shift = 90 nm) for 7-amino-4-methylcoumarin (AMC) and 390/500 nm (Stokes shift = 110 nm) for 7-amino-4-trifluoromethylcoumarin (AFC) [1]. The emission at 472 nm places the target compound in a spectral region with reduced biological autofluorescence interference compared with AMC's 435 nm emission, while its excitation at 368 nm is compatible with standard UV/near-UV laser lines and mercury lamp excitation sources [1].

Fluorescence spectroscopy Stokes shift Optical filter compatibility

Enzymatic Cleavage Kinetics: Demonstrated Compatibility with Trypsin, Urokinase, and DAP II as Fluorogenic Substrate Detector

Synthetic substrates incorporating 7-amino-3-phenylcoumarin as the detector moiety have been kinetically characterised with three enzymes of distinct specificity: rat DAP II (Km = 0.321 mM, Vmax = 0.346 nmol/min using Lys-Ala), trypsin (Km = 0.574 mM, Vmax = 1.264 nmol/min using CBZ-Arg; Km = 0.945 mM, Vmax = 0.414 nmol/min using Benzoyl-Arg), and urokinase (Km = 0.411 mM, Vmax = 0.137 nmol/min using CBZ-Gly-Gly-Arg) [1]. These Km values fall within the typical operational range for fluorogenic protease substrates (0.1–1.0 mM), confirming that the 3-phenyl substitution on the coumarin nucleus does not sterically hinder enzyme access to the scissile amide bond [1].

Enzyme kinetics Protease substrates Km and Vmax determination

Sulphate Salt Form Provides Enhanced Aqueous Handling Versus Free Base (CAS 4108-61-6) for Biological Assay Preparation

The ammonium hydrogen sulphate salt (CAS 83732-87-0; MW 335.33 g/mol) is explicitly prepared from 7-amino-3-phenylcoumarin free base (CAS 4108-61-6; MW 237.25 g/mol) by reaction with sulphuric acid to improve aqueous solubility for biological assay applications . While the free base has a calculated XLogP of 2.9 and limited intrinsic aqueous solubility , salt formation with sulphuric acid introduces an ionisable ammonium group that enhances dissolution in aqueous buffer systems—a critical requirement for preparing stock solutions for in vitro enzyme assays without resorting to high concentrations of organic co-solvents such as DMSO or DMF . The conjugate base (7-amino-3-phenylcoumarin) then precipitates upon enzymatic cleavage, providing the low-solubility benefit described in Evidence Item 2 for cellular retention [1].

Salt formulation Aqueous solubility Biological assay compatibility

3-Phenylcoumarin Scaffold Confers CYP1 Enzyme Selectivity: Class-Level Differentiation from 4-Substituted Coumarin Substrates

Molecular modelling and enzyme kinetic studies by Juvonen et al. (2019) have demonstrated that 3-phenylcoumarin offers an excellent scaffold for developing selective substrate compounds for human CYP1 family enzymes, as they are metabolised to fluorescent 7-hydroxycoumarin derivatives [1]. Among 10 novel profluorescent coumarin derivatives with various substitutions at carbons 3, 6, and 7 tested against 13 human liver CYP forms, four 3-phenylcoumarin derivatives were converted to fluorescent metabolites selectively by CYP1 family enzymes, with 6-methoxy-3-(4-trifluoromethylphenyl)coumarin being oxidised selectively by CYP1A2 in human liver microsomes [1]. This contrasts with 4-substituted coumarin substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC), which are preferentially metabolised by CYP2B6 and CYP3A4 [2]. While the specific target compound was not among the derivatives directly tested in this study, the 3-phenyl substitution pattern is identified as the key structural determinant of CYP1 selectivity [1].

Cytochrome P450 CYP1A2 selectivity Profluorescent substrates Drug metabolism

High-Value Application Scenarios for (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium Hydrogen Sulphate Based on Quantitative Differentiation Evidence


Synthesis of Fluorogenic Protease Substrates for Intracellular Enzyme Localisation by Fluorescence Microscopy

Researchers requiring single-cell or subcellular resolution of protease activity should prioritise this compound over AMC- or AFC-based substrates. The liberated 7-amino-3-phenylcoumarin has 42× lower aqueous solubility than AMC (1.2 × 10⁻³ vs. 5.1 × 10⁻² mg/mL), preventing fluorophore diffusion from the site of enzymatic cleavage and preserving spatial signal localisation within monodispersed cells [1]. Combined with 4.0× higher relative fluorescence intensity than AFC [1] and emission at 472 nm that reduces autofluorescence interference, this compound enables higher-contrast imaging than either conventional alternative.

High-Sensitivity Fluorogenic Assays for Trypsin, Thrombin, and Urokinase in Clinical Biochemistry

The target compound's demonstrated kinetic compatibility with serine proteases—Km values of 0.193–0.945 mM for trypsin and 0.411 mM for urokinase [1]—coupled with its 1.43× higher relative fluorescence intensity over AMC [1], makes it suitable as a detector moiety for constructing high-sensitivity clinical protease assays. The sulphate salt form (CAS 83732-87-0) facilitates direct aqueous dissolution for assay buffer preparation , reducing dependence on organic co-solvents that may interfere with enzyme activity.

Development of CYP1A2-Selective Profluorescent Substrates for Drug Metabolism and Drug-Drug Interaction Studies

The 3-phenylcoumarin scaffold has been validated as a privileged structure for achieving CYP1 family selectivity [2]. The 7-amino group on the target compound provides a convenient synthetic handle for introducing peptide or other cleavable moieties via amide bond formation [1], enabling construction of profluorescent substrates that are selectively O-dealkylated by CYP1A2 to release fluorescent 7-hydroxy-3-phenylcoumarin derivatives [2]. This selectivity is structurally inaccessible with 4-substituted coumarins.

Custom Fluorogenic Substrate Libraries for Protease Specificity Profiling

For laboratories constructing positional scanning or combinatorial fluorogenic substrate libraries to map protease specificity, 7-amino-3-phenylcoumarin offers a differentiated detector option. Its spectral properties (Ex 368 nm / Em 472 nm) [1] are compatible with standard fluorescence microplate readers while providing sufficient spectral separation from other common fluorophores (e.g., AMC at Ex 345/Em 435 nm, rhodamine 110 at Ex 498/Em 520 nm) to enable multiplexed or parallel assay formats. The demonstrated kinetic competence with diverse peptide sequences (Lys-Ala, CBZ-Arg, Benzoyl-Arg, CBZ-Gly-Gly-Arg) [1] confirms that the 3-phenyl substitution does not impose sequence restrictions on substrate recognition.

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